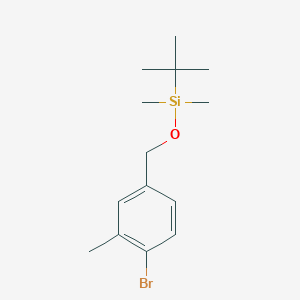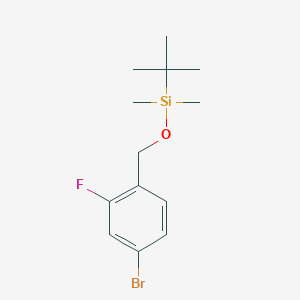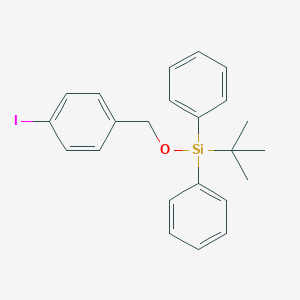
tert-Butyl((4-iodobenzyl)oxy)diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl((4-iodobenzyl)oxy)diphenylsilane is an organosilicon compound that features a tert-butyl group, an iodinated benzyl ether, and a diphenylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl((4-iodobenzyl)oxy)diphenylsilane can be synthesized through a multi-step process involving the protection of hydroxyl groups, iodination, and coupling reactions. One common method involves the use of tert-butyl(chloro)dimethylsilane as a starting material, which undergoes a series of reactions including protection with tert-butyl groups, iodination, and coupling with diphenylsilane .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl((4-iodobenzyl)oxy)diphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The iodinated benzyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide in acetone.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids or esters.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl((4-iodobenzyl)oxy)diphenylsilane has several applications in scientific research:
Wirkmechanismus
The mechanism by which tert-Butyl((4-iodobenzyl)oxy)diphenylsilane exerts its effects is primarily through its reactivity in chemical transformations. The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound. The iodinated benzyl group is a good leaving group, facilitating substitution and coupling reactions. The diphenylsilane moiety can participate in various organosilicon chemistry pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl(dimethyl)silyl chloride: Used in similar protection and coupling reactions.
tert-Butyl(4-iodobutoxy)dimethylsilane: Shares similar structural features and reactivity.
tert-Butyl((4-bromobenzyl)oxy)diphenylsilane: Similar compound with a bromine atom instead of iodine, affecting its reactivity in substitution reactions.
Uniqueness
tert-Butyl((4-iodobenzyl)oxy)diphenylsilane is unique due to the combination of its tert-butyl, iodinated benzyl, and diphenylsilane groups, which confer specific reactivity and stability properties. This makes it particularly useful in specialized synthetic applications and the development of advanced materials.
Eigenschaften
IUPAC Name |
tert-butyl-[(4-iodophenyl)methoxy]-diphenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25IOSi/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-18-19-14-16-20(24)17-15-19/h4-17H,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIUXQUFMSVIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25IOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
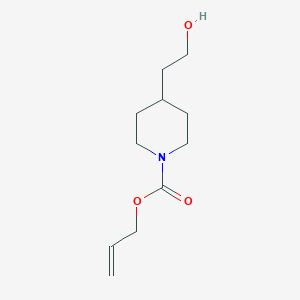
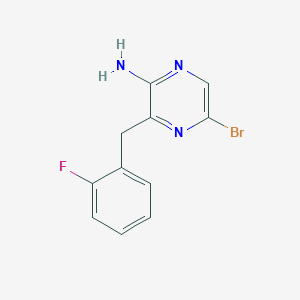
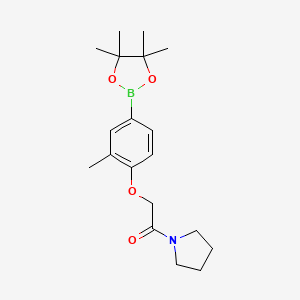
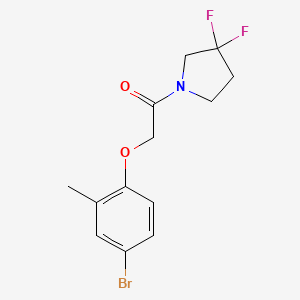

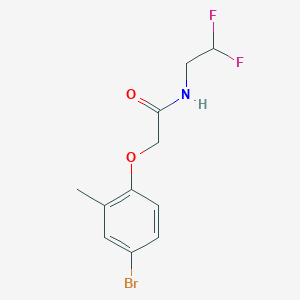
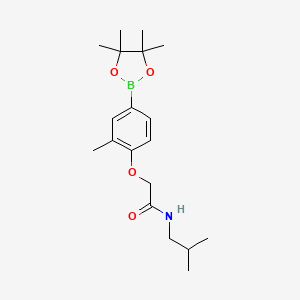
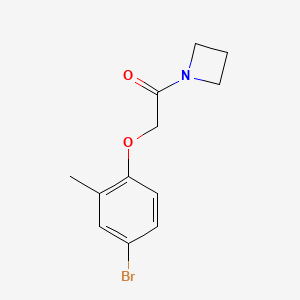
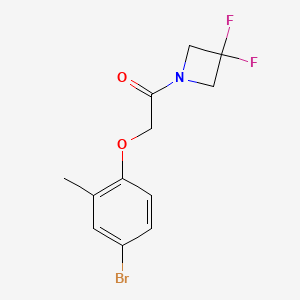
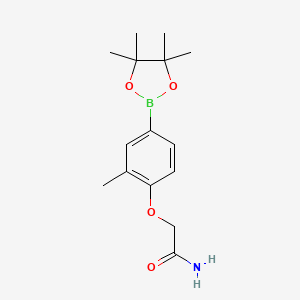
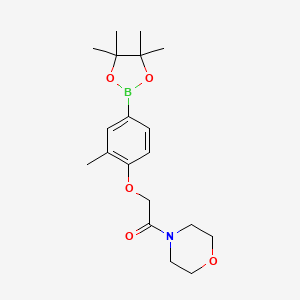
![4-(Cyclopropylmethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8171292.png)
